molecular formula C13H14F3NO4 B8441430 ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate

ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate

Cat. No.: B8441430
M. Wt: 305.25 g/mol
InChI Key: PKMVEYGSLIOCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-2,3-dihydro-1H-isoindole-5-carboxylate trifluoroacetate is a useful research compound. Its molecular formula is C13H14F3NO4 and its molecular weight is 305.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

ethyl 2,3-dihydro-1H-isoindole-5-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H13NO2.C2HF3O2/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8;3-2(4,5)1(6)7/h3-5,12H,2,6-7H2,1H3;(H,6,7)

InChI Key

PKMVEYGSLIOCTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CNC2)C=C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(2,4-dimethoxy-benzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (215 mg) and anisole (200 μl) in 1 ml of TFA was heated at 140° C. for 30 minutes in a CEM discover microwave synthesiser. The reaction was partitioned between water and DCM, the water layer was separated, washed with DCM then evaporated and re-evaporated with toluene/MeOH (×2) to give 105 mg of the title compound. 1H NMR (DMSO-d6) 9.70 (2H, br s), 8.02 (1H, s), 8.98 (1H, d), 7.57 (1H, d), 4.60 (2H, s), 4.56 (2H, s), 3.89 (3H, s).
Quantity
200 μL
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1 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-(2,4-dimethoxy-benzyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester (215 mg) and anisole (200 μl) in 1 ml of TFA was heated at 140° C. for 30 minutes in a CEM discover microwave synthesiser. The reaction was partititioned between water and DCM, the water layer was separated, washed with DCM then evaporated and re-evaporated with toluene/MeOH (×2) to give 105 mg of the title compound. 1H NMR (DMSO-d6) 9.70 (2H, br s), 8.02 (1H, s), 8.98 (1H, d), 7.57 (1H, d), 4.60 (2H, s), 4.56 (2H, s), 3.89 (3H, s).
Quantity
200 μL
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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